4-Propoxybenzo[b]thiophene-6-carboxylic acid

Catalog No.
S12255488
CAS No.
M.F
C12H12O3S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzo[b]thiophene-6-carboxylic acid

Product Name

4-Propoxybenzo[b]thiophene-6-carboxylic acid

IUPAC Name

4-propoxy-1-benzothiophene-6-carboxylic acid

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C12H12O3S/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h3,5-7H,2,4H2,1H3,(H,13,14)

InChI Key

HJBPUPSFIVJOFO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C=CSC2=CC(=C1)C(=O)O

4-Propoxybenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a benzo[b]thiophene core substituted with a propoxy group and a carboxylic acid functional group. Its molecular formula is C12H12O3S, and it has a molecular weight of approximately 236.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties.

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The propoxy group can be substituted by stronger nucleophiles, allowing for further functionalization of the compound.

These reactions make 4-Propoxybenzo[b]thiophene-6-carboxylic acid a versatile building block for synthesizing more complex molecules.

Research into the biological activity of 4-Propoxybenzo[b]thiophene-6-carboxylic acid is limited, but compounds with similar structures have shown promising pharmacological properties. For instance, derivatives of benzo[b]thiophenes are often investigated for their anti-inflammatory, analgesic, and anticancer activities. The biological potential of this compound may stem from its ability to interact with various biological targets, although specific studies on 4-Propoxybenzo[b]thiophene-6-carboxylic acid are needed to elucidate its exact mechanisms of action.

The synthesis of 4-Propoxybenzo[b]thiophene-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzo[b]thiophene Core: Starting from appropriate precursors, the benzo[b]thiophene structure can be constructed through cyclization reactions.
  • Introduction of the Propoxy Group: This can be achieved via alkylation reactions where an alkyl halide (propyl bromide) reacts with a suitable nucleophile.
  • Carboxylation: The final step involves introducing the carboxylic acid group, often through carbon dioxide insertion or using reagents that provide carboxyl groups.

These steps require careful control of reaction conditions and purification techniques to yield high-purity products.

4-Propoxybenzo[b]thiophene-6-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceuticals due to its unique structural features.
  • Material Science: It may be used in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Similar compounds have been explored for use in agrochemicals.

The versatility of this compound makes it an interesting target for further research and development.

Interaction studies involving 4-Propoxybenzo[b]thiophene-6-carboxylic acid could focus on its binding affinity to biological targets or its behavior in different chemical environments. Investigating how this compound interacts with proteins or enzymes could reveal insights into its potential therapeutic effects. Additionally, studies on its solubility and stability under various conditions would be essential for understanding its practical applications.

Several compounds share structural similarities with 4-Propoxybenzo[b]thiophene-6-carboxylic acid, each exhibiting unique properties and potential applications:

Compound NameMolecular FormulaUnique Features
4-Hydroxybenzo[b]thiophene-2-carboxylic acidC9H6O3SHydroxy group provides additional reactivity
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acidC9H5Cl2O2SChlorine substituents enhance biological activity
3-(2-Oxo-propoxy)-benzo[b]thiophene-2-carboxylic acid methyl esterC12H12O4SMethyl ester increases lipophilicity

These compounds highlight the diversity within the benzo[b]thiophene family and underscore the unique characteristics of 4-Propoxybenzo[b]thiophene-6-carboxylic acid, particularly its propoxy substitution which may influence its solubility and reactivity compared to others.

4-Propoxybenzo[b]thiophene-6-carboxylic acid belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The compound’s IUPAC name derives from the propoxy substituent at position 4 and the carboxylic acid group at position 6 of the bicyclic scaffold. Its molecular formula is inferred as $$ \text{C}{12}\text{H}{12}\text{O}_{3}\text{S} $$, with a calculated molecular weight of 236.29 g/mol.

Historical Background

Early synthetic routes to benzo[b]thiophene derivatives emerged in the mid-20th century, with advancements in Friedel-Crafts alkylation and cyclization techniques enabling precise functionalization. The propoxy variant gained attention following patents describing its utility in luciferin analog synthesis, such as Odontosyllis undecimdonta precursors.

Significance in Organic Chemistry

The compound’s bifunctional design—combining electron-donating propoxy and electron-withdrawing carboxylic acid groups—makes it a versatile intermediate for:

  • Metal-catalyzed cross-coupling reactions
  • Peptide mimetic designs
  • Fluorescent probe development

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.05071541 g/mol

Monoisotopic Mass

236.05071541 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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